4-(1,3-Benzodioxol-5-yl)butanoic acid
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Description
4-(1,3-Benzodioxol-5-yl)butanoic acid is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 601809. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antioxidant Properties
Research indicates that derivatives of 4-(1,3-Benzodioxol-5-yl)butanoic acid, such as those created during the synthesis of various nitriles and carboxylic acids, demonstrate notable antioxidant properties. These compounds have been evaluated for their ability to initiate Body Oxidative Damage (BOD) non-enzymatically, showing potential in antioxidant applications (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).
Chemokine Receptor Antagonism
Some derivatives of this compound, specifically 4-(2-arylindol-3-yl) butanoic acid derivatives, have been identified as active antagonists of the CXC chemokine receptor-2 (CXCR2). This suggests potential therapeutic uses in treating a range of inflammatory diseases (Expert Opinion on Therapeutic Patents, 2003).
Choleretic Activity
A study on 3-(2-aryl-5R-benzimidazol-1-yl)butanoic acids revealed general choleretic activity, with some acids showing superior activity compared to the model compound and even dehydrocholic acid. This highlights potential applications in stimulating bile production (Grella, Paglietti, Sparatore, Manca, & Satta, 1987).
Corrosion Inhibition on Iron Surface
Derivatives of this compound have been explored as green corrosion inhibitors for iron surfaces. These Piperine derivatives, including 5-(1,3-benzodioxol-5-yl) penta-2,4-dienoic acid, demonstrated effective interaction with iron, suggesting their potential use in preventing corrosion (Belghiti, Echihi, Mahsoune, Karzazi, Aboulmouhajir, Dafali, & Bahadur, 2018).
Synthesis and Molecular Structure Analysis
This compound has been utilized in the synthesis and molecular structure analysis of various compounds. For example, its role in the synthesis of novel indole-based hybrid oxadiazole scaffolds, which have demonstrated potent urease inhibitory potential, highlights its importance in the development of new therapeutic agents (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Ali Shah, Shahid, & Seo, 2018).
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-11(13)3-1-2-8-4-5-9-10(6-8)15-7-14-9/h4-6H,1-3,7H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVMVBWTRNTJOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326561 |
Source
|
Record name | 4-(1,3-benzodioxol-5-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41303-44-0 |
Source
|
Record name | 4-(1,3-benzodioxol-5-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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